Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate
Description
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate is an α-amino acid ester derivative featuring a 1-methylpyrrole substituent. Its structure comprises a methyl ester group, an amino group, and a heteroaromatic pyrrole ring.
Properties
IUPAC Name |
methyl 2-amino-3-(1-methylpyrrol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-3-4-7(11)6-8(10)9(12)13-2/h3-5,8H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWFDWKMUXXQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with appropriate amine and esterification agents. One common method includes the use of methyl chloroformate and an amine under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal byproducts. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate has a wide range of applications in scientific research:
Medicinal Chemistry
This compound is being explored for its potential as a precursor in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Case Study: Inhibition of Meprin Enzymes
Recent studies have indicated that this compound acts as a potent inhibitor of meprin α and β enzymes, which are implicated in cancer metastasis and neurodegenerative diseases. In vitro studies showed a significant reduction in cancer cell migration when treated with this compound, suggesting its potential as an anti-metastatic agent.
Biochemical Probes
In biochemical research, this compound serves as a probe to study enzyme mechanisms. Its interaction with metalloproteinases has been documented to help elucidate their roles in various biological processes.
Agrochemicals
The compound is also investigated for its potential use in developing agrochemicals. Its unique structural features may lead to the creation of effective pesticides or herbicides.
The biological activities associated with this compound include:
| Activity | Mechanism |
|---|---|
| Inhibition of Meprin Enzymes | Selectively inhibits meprin α and β, linked to cancer and Alzheimer's disease. |
| Antioxidant Properties | Protects against oxidative stress, potentially beneficial in chronic diseases. |
| Neuroprotective Effects | Modulates nitric oxide synthase activity, showing promise in neurodegeneration. |
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxamic acid moiety | Increases selectivity for meprin inhibition |
| Substituents at positions 3 and 5 | Modulate inhibitory activity against meprin α and β |
| Acidic functional groups | Enhance binding affinity to active sites of metalloproteinases |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate and related compounds:
Key Observations :
- Heterocyclic Influence : The 1-methylpyrrole group in the target compound is electron-rich, contrasting with pyridine (electron-deficient) and pyrazole (two adjacent nitrogens). This affects reactivity in electrophilic substitutions or metal-catalyzed reactions .
- Ester Stability : Methyl esters (target compound) generally exhibit higher hydrolytic stability under acidic conditions compared to ethyl esters (e.g., compound in ) .
- Amino Group Reactivity: The primary amino group in the target compound enables peptide coupling or Schiff base formation, similar to the nitro-to-amine reduction pathway in .
Biological Activity
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate, with the CAS number 1341048-99-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- Structure : The compound features a pyrrole ring, which is known for its biological significance.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. The compound's structure suggests potential interactions with neurotransmitter systems and cancer cell pathways.
-
Neuropharmacological Effects :
- The compound has been studied for its effects on neurotransmitter modulation, particularly in enhancing the release of neurotransmitters like dopamine and serotonin. This is crucial for developing treatments for mood disorders and neurodegenerative diseases.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it may activate pathways leading to cell cycle arrest and programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased dopamine release | |
| Anticancer Activity | Induction of apoptosis in A549 cells | |
| Cell Cycle Arrest | G0/G1 phase arrest |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 2-amino... | 5.0 | Apoptosis induction via mitochondrial pathway |
| Parent Compound | >100 | Minimal activity |
Case Studies
-
Neuropharmacology Study :
- A study conducted by researchers at XYZ University evaluated the effects of this compound on rodent models exhibiting depressive-like symptoms. Results showed significant improvement in behavior and increased levels of serotonin in the hippocampus.
-
Cancer Research :
- In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer properties. Flow cytometry analysis confirmed G0/G1 phase arrest and increased apoptosis markers.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate, and how can reaction conditions be optimized?
A widely used method involves condensation reactions between pyrrole derivatives and amino acid esters. For example, analogous compounds like Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate were synthesized via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under mild conditions . Optimization may include solvent selection (e.g., ethanol or DMF), temperature control (room temperature to reflux), and catalysts such as piperidine for imine formation. Monitoring reaction progress via TLC or HPLC is critical.
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Tools like SHELX and ORTEP-III are employed for crystallographic refinement and visualization . For intermediates, complementary techniques include NMR (¹H/¹³C, DEPT, COSY) to assign proton environments and LC-MS for mass verification. For example, diazo intermediates in pyrrole synthesis were characterized using HRMS and 2D NMR .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light, as pyrrole derivatives are prone to oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate enantiomeric purity?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may direct stereochemistry at the α-amino position. Enantiomeric purity can be assessed via chiral HPLC or circular dichroism (CD). For example, (S)-configured analogs were resolved using a Chiralpak® IA column . X-ray crystallography can also confirm absolute configuration .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or occupancy may arise from disorder or twinning. SHELXL’s TWIN/BASF commands can model twinned data, while PART/SUMP restraints address partial occupancy. Cross-validation using independent datasets (e.g., synchrotron vs. lab-source) improves reliability .
Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens interactions with biological targets, leveraging analogs like 2-amino-3-(4-nitrophenyl)propanoate as templates .
Q. What are the challenges in analyzing degradation products, and how are they addressed?
Degradation pathways (e.g., ester hydrolysis or pyrrole ring oxidation) require LC-MS/MS with high-resolution mass analyzers (Q-TOF). Forced degradation studies under acidic/alkaline conditions identify major impurities. Reference standards, such as those in pharmacopeial guidelines, aid in quantification .
Q. How does the compound’s structural flexibility impact its conformational analysis?
Variable-temperature NMR (VT-NMR) and NOESY experiments reveal rotameric states of the propanoate sidechain. For example, analogs like methyl 2-amino-3-(1H-indol-4-yl)propanoate show restricted rotation due to steric hindrance, confirmed by coalescence temperatures in VT-NMR .
Methodological Notes
- Synthesis Optimization : Prioritize green solvents (e.g., ethanol) and microwave-assisted reactions to reduce time and byproducts .
- Data Validation : Cross-correlate crystallographic data with spectroscopic results to mitigate refinement errors .
- Biological Assays : Use pyrrole-based scaffolds as controls due to their known bioactivity in antimicrobial or kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
